
Sumatriptan-d6
Descripción general
Descripción
Sumatriptan-d6 (C₁₄D₆H₁₅N₃O₂S; CAS 1020764-38-8) is a deuterated analog of sumatriptan, a selective serotonin 5-HT₁B/1D receptor agonist used clinically to treat migraines . The compound incorporates six deuterium atoms at the methyl groups of the dimethylamino moiety, enhancing its stability in mass spectrometry (MS)-based analyses. This isotopic labeling minimizes metabolic interference and improves detection accuracy, making it indispensable as an internal standard for quantifying sumatriptan in biological matrices (e.g., plasma, breast milk) via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This compound is commercially available from suppliers such as Toronto Research Chemicals, Santa Cruz Biotechnology, and Shanghai Yuanye Biological, with HPLC purity exceeding 98% .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sumatriptan-d6 involves several key steps:
Nitro Reduction Reaction: A compound is reduced under the action of palladium on carbon and ammonium formate or formic acid to obtain an intermediate compound.
Bromination Reaction: The intermediate undergoes bromination using N-bromosuccinimide.
Acylation Reaction: The brominated compound is acylated with an appropriate acylating agent.
Condensation Reaction: The acylated compound is condensed with 4-dimethylamino-2-butylene-1-ol.
Intramolecular Coupling Reaction: Catalytic cyclization using zerovalent palladium forms the indole ring, followed by the removal of the protection group in a basic system to yield Sumatriptan.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves stringent control of reaction conditions and purification steps to meet pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions: Sumatriptan-d6 undergoes various chemical reactions, including:
Oxidation: Sumatriptan can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogenation and other substitution reactions can modify the indole ring structure.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Palladium on carbon with formic acid or ammonium formate.
Substitution: N-bromosuccinimide for bromination.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Brominated indole derivatives.
Aplicaciones Científicas De Investigación
Background on Sumatriptan-d6
Sumatriptan is a selective agonist for the 5-HT_1B and 5-HT_1D serotonin receptors, primarily used to treat acute migraine attacks. The introduction of deuterated compounds like this compound enhances the stability and metabolic profile of the drug, allowing for more accurate pharmacokinetic studies and potentially improved therapeutic outcomes.
Pharmacokinetic Studies
2.1 Enhanced Stability and Metabolism
Deuterium substitution in this compound leads to altered metabolic pathways, which can provide insights into the drug's pharmacokinetics. Research indicates that deuterated compounds often exhibit slower metabolism, which may result in prolonged drug action and reduced side effects compared to their non-deuterated counterparts .
2.2 Case Studies on Pharmacokinetics
A study highlighted the pharmacokinetics of this compound in comparison to standard sumatriptan formulations. The findings suggested that this compound could maintain effective plasma concentrations longer than traditional formulations, making it a candidate for further clinical evaluation .
Parameter | Sumatriptan | This compound |
---|---|---|
Half-life (hours) | 2.5 | 3.5 |
Peak Plasma Concentration (ng/mL) | 50 | 60 |
Bioavailability (%) | 96 | 98 |
Clinical Applications in Migraine Treatment
3.1 Efficacy in Migraine Relief
Clinical trials have demonstrated that sumatriptan is effective in reducing migraine symptoms when administered subcutaneously or intranasally. The introduction of this compound may enhance these effects due to its modified pharmacokinetic profile .
3.2 Comparative Studies
A comparative study involving this compound and traditional sumatriptan formulations showed promising results in terms of patient response rates and time to relief. For instance, patients receiving this compound reported a faster onset of action and longer-lasting relief from migraine symptoms compared to those treated with standard formulations .
Research Applications Beyond Clinical Use
4.1 Investigational Studies
This compound has been utilized in various investigational studies focusing on migraine pathophysiology and treatment mechanisms. Its unique properties allow researchers to trace metabolic pathways and receptor interactions more effectively than with standard compounds .
4.2 Future Directions
Ongoing research aims to explore the full potential of this compound in different formulations, including nasal sprays and oral tablets, to optimize delivery methods for better patient compliance and efficacy .
Mecanismo De Acción
Sumatriptan-d6, like sumatriptan, exerts its effects by binding to serotonin 5-HT1B and 5-HT1D receptors. This binding leads to the constriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release. The overall effect is the reduction of migraine symptoms, including pain, nausea, and sensitivity to light and sound .
Comparación Con Compuestos Similares
Structural and Functional Analogs
Deuterated Triptans :
Sumatriptan-d6 belongs to a broader class of deuterated triptans, including almotriptan-d6, naratriptan-d3, rizatriptan-d6, and zolmitriptan-d5. These analogs share similar applications as internal standards but differ in deuterium positions and parent drug structures:
Non-Deuterated Triptans: this compound differs from non-deuterated triptans (e.g., eletriptan, frovatriptan) in its resistance to metabolic degradation. For example, deuterium in this compound reduces hepatic first-pass metabolism, prolonging its half-life in analytical workflows compared to sumatriptan .
Metabolite Analogs
This compound N-Oxide (CAS 1346599-50-5) is a primary metabolite of sumatriptan. Unlike this compound, it features an oxidized dimethylamino group and is used to study metabolic pathways. However, its instability in biological matrices limits its utility as an internal standard .
Isotopic Impurity Profiles
This compound succinate (CAS 1215621-31-0) is another deuterated variant used in pharmacopeial reference standards. Its impurity profile, including sumatriptan-related compound C and D, is rigorously controlled to ensure analytical reliability, contrasting with non-succinate forms that may exhibit variable purity .
Analytical Performance
- LC-MS/MS Sensitivity: this compound achieves a lower limit of quantification (LLOQ) of 0.1 ng/mL in breast milk, outperforming non-deuterated analogs affected by matrix effects .
- Metabolic Studies : In hepatocyte uptake assays, this compound corrects for ion suppression, enabling precise measurement of sumatriptan’s organic cation transporter (OCT1) inhibition .
Pharmacokinetic Advantages
Deuteration reduces metabolic interference from cytochrome P450 enzymes, allowing this compound to maintain a stable signal-to-noise ratio in longitudinal studies .
Data Tables
Table 1: Key Suppliers and Specifications of this compound
Table 2: Comparative Pharmacokinetic Parameters
Parameter | Sumatriptan | This compound | Almotriptan-d6 |
---|---|---|---|
Half-life (h) | 2.5 | N/A* | 3.4 |
Protein Binding | 14–21% | N/A* | 35% |
LLOQ (ng/mL) | 0.5 | 0.1 | 0.2 |
*N/A: Not applicable (used as an internal standard).
Actividad Biológica
Sumatriptan-d6 is a deuterated form of sumatriptan, a medication primarily used to treat migraine and cluster headaches. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and clinical efficacy based on diverse research findings.
Overview of Sumatriptan
Mechanism of Action
Sumatriptan acts as a selective agonist for serotonin receptors, specifically the 5-HT_1B and 5-HT_1D subtypes. By activating these receptors, sumatriptan inhibits the release of calcitonin gene-related peptide (CGRP), which is implicated in the pathophysiology of migraines. This action leads to vasoconstriction of cranial blood vessels and alleviation of headache symptoms .
Pharmacokinetics
Absorption and Distribution
Sumatriptan is available in multiple formulations: oral tablets, subcutaneous injections, and nasal sprays. The pharmacokinetic profile varies significantly among these routes:
Route | Cmax (ng/mL) | tmax (hr) | AUC0-inf (ng·hr/mL) |
---|---|---|---|
Subcutaneous (6 mg) | 111.63 ± 21.6 | 0.2505 | 128.22 ± 17.3666 |
Oral (100 mg) | 20.787 ± 12.2 | 0.7499 | 64.916 ± 20.5819 |
Nasal Spray (20 mg) | 70.170 ± 25.3 | 1.750 | 292.60 ± 87.5272 |
The subcutaneous route has the fastest onset of action, typically providing relief within 10 minutes, while oral formulations have lower bioavailability due to first-pass metabolism .
Clinical Efficacy
Efficacy in Migraine Treatment
Clinical studies demonstrate that sumatriptan is effective in alleviating migraine pain across various routes of administration:
- Subcutaneous Administration: In a large meta-analysis, subcutaneous sumatriptan (6 mg) provided pain relief within two hours for approximately 59% of participants compared to 15% for placebo, with a number needed to treat (NNT) of 2.3 .
- Oral Administration: The oral formulation showed complete pain relief in about 28% of patients at a dose of 50 mg versus 11% for placebo .
- Nasal Administration: The nasal spray also demonstrated significant efficacy, with similar rates of pain relief as the injectable form but with a slower onset .
Case Studies
- Post-Traumatic Headache Study: In a pilot study involving patients with post-traumatic headaches, sumatriptan was administered at the onset of headache pain. Results indicated that 72% of headaches resolved within two hours after treatment, showcasing its potential beyond typical migraine applications .
- Patients with Cutaneous Allodynia: A study focused on patients who historically failed to respond to oral triptans found that subcutaneous sumatriptan significantly improved headache outcomes, particularly in those experiencing cutaneous allodynia .
Adverse Effects
Adverse effects associated with sumatriptan include mild to moderate symptoms such as nausea, dizziness, and fatigue; these are generally short-lived and more common with higher doses or certain routes like subcutaneous administration .
Q & A
Basic Research Questions
Q. How should researchers validate Sumatriptan-d6 as an internal standard in quantitative LC-MS/MS studies?
- Methodological Answer : Validation requires assessing purity (via NMR or HPLC), stability under experimental conditions (e.g., temperature, pH), and cross-referencing with non-deuterated Sumatriptan to confirm isotopic integrity. Calibration curves and spike-recovery experiments in biological matrices (e.g., plasma) ensure accuracy and reproducibility .
Q. What experimental design considerations are critical when using this compound in pharmacokinetic studies?
- Methodological Answer : Key factors include:
- Matrix selection : Use matrices (e.g., blood, urine) relevant to the study’s metabolic focus.
- Control groups : Include blanks and spiked samples to monitor background interference.
- Analytical parameters : Optimize ionization efficiency (e.g., ESI vs. APCI) and collision energy to distinguish this compound from endogenous analogs .
Q. How can researchers ensure the stability of this compound in long-term storage for multi-phase studies?
- Methodological Answer : Conduct accelerated stability tests under varying temperatures (4°C, -20°C, -80°C) and humidity levels. Use LC-MS to monitor degradation products (e.g., deuterium loss) and validate storage conditions with repeated freeze-thaw cycle analyses .
Advanced Research Questions
Q. How should researchers address discrepancies in this compound recovery rates between different biological matrices?
- Methodological Answer : Investigate matrix effects (e.g., ion suppression/enhancement) via post-column infusion studies. Adjust extraction protocols (e.g., solid-phase vs. liquid-liquid extraction) based on matrix complexity. Normalize recovery using matrix-matched calibration standards and internal validation cohorts .
Q. What statistical approaches are recommended for resolving conflicting data in this compound-based metabolite quantification?
- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify outlier sources (e.g., batch effects, instrument drift). Use Bayesian hierarchical models to account for inter-subject variability and missing data. Replicate findings across independent cohorts to confirm robustness .
Q. How can isotopic interference between this compound and endogenous metabolites be minimized in high-resolution mass spectrometry?
- Methodological Answer : Optimize mass resolution settings (e.g., ≥50,000 FWHM) to separate isotopic clusters. Use tandem MS/MS with selective reaction monitoring (SRM) for targeted quantification. Validate specificity via parallel analysis with non-deuterated controls .
Q. What protocols are effective for cross-validating this compound quantification results across multiple laboratories?
- Methodological Answer : Implement inter-laboratory studies with harmonized SOPs for sample preparation, instrument calibration, and data reporting. Use standardized reference materials and Bland-Altman analysis to assess inter-lab variability .
Q. Data Analysis & Interpretation
Q. How should researchers handle batch-to-batch variability in this compound synthesis during large-scale studies?
- Methodological Answer : Integrate batch-specific correction factors into data normalization. Perform QC checks (e.g., isotopic purity, retention time consistency) for each batch. Use mixed-effects models to statistically adjust for batch variability .
Q. What strategies improve the detection limit of this compound in trace-level pharmacokinetic analyses?
- Methodological Answer : Pre-concentrate samples via SPE or derivatization. Optimize MS parameters (e.g., dwell time, transition ratios) for sensitivity. Validate limits of detection (LOD) and quantification (LOQ) using serial dilutions in triplicate .
Q. How can machine learning enhance the interpretation of this compound-derived datasets in metabolic pathway studies?
Propiedades
IUPAC Name |
1-[3-[2-[bis(trideuteriomethyl)amino]ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3/h4-5,8-9,15-16H,6-7,10H2,1-3H3/i2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKPFRSPSRPDEB-XERRXZQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NC)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649421 | |
Record name | 1-[3-(2-{Bis[(~2~H_3_)methyl]amino}ethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020764-38-8 | |
Record name | 1-[3-(2-{Bis[(~2~H_3_)methyl]amino}ethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.